Tri(Mal-PEG2-amide)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

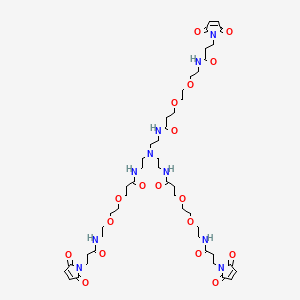

Tri(Mal-PEG2-amide)-amine is a branched PEG derivative with three terminal maleimide groups. The maleimide groups will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol.

Applications De Recherche Scientifique

Bioconjugation

Overview

Tri(Mal-PEG2-amide)-amine is primarily used as a linker for bioconjugation. The maleimide groups react selectively with cysteine residues in proteins, forming stable thioether bonds. This specificity is crucial for developing targeted therapeutics and diagnostic agents.

Key Features

- Molecular Weight: 1077.2 g/mol

- Purity: ≥95%

- Reactivity: The maleimide group reacts specifically with thiols, while the amide groups can couple with amines using coupling reagents like EDC or HATU .

Drug Delivery Systems

Polymeric Nanoparticles

this compound has been incorporated into the design of polymeric nanoparticles for drug delivery, particularly for antiviral therapies. These nanoparticles can be functionalized to enhance targeting capabilities and improve therapeutic efficacy.

Case Study: Targeted Nanoparticles

A study developed nanoparticles that were densely grafted with ligands to selectively bind to ACE2 receptors, which are implicated in viral infections. The incorporation of this compound allowed for precise targeting and improved cellular uptake of antiviral drugs .

Stability and Efficiency in Conjugation

Comparative Stability Studies

Research has shown that maleimide-based linkers like this compound exhibit varying stability under physiological conditions. A study compared maleimide-PEG conjugates to other PEGylation methods, revealing that while maleimide conjugates are effective, they can be susceptible to deconjugation via retro-Michael reactions .

| Linker Type | Stability (at 37°C) | Conjugation Efficiency |

|---|---|---|

| Maleimide-PEG | Moderate | High |

| Mono-sulfone-PEG | High | Moderate |

Applications in Protein Engineering

Protein Modification

this compound is also employed in protein engineering to modify therapeutic proteins for enhanced pharmacokinetics and reduced immunogenicity. By PEGylating proteins, researchers can improve solubility and circulation time in vivo.

Example Application

In a study involving hemoglobin PEGylation, it was found that using maleimide-based linkers significantly improved the stability of the conjugate under physiological conditions compared to non-specific PEGylation methods .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Tri(Mal-PEG2-amide)-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis involves stepwise conjugation of maleimide-PEG2-amide groups to a tri-amine core. Key steps include:

- Protection of primary amines (e.g., using tosyl chloride or tert-butyloxycarbonyl [Boc] groups) to prevent unwanted side reactions .

- Controlled PEGylation : Maleimide-PEG2-COOH activation via NHS ester chemistry for coupling to the amine core, monitored by TLC or HPLC to ensure intermediate purity .

- Deprotection : Acidic or reductive cleavage of protecting groups, followed by purification via size-exclusion chromatography (SEC) or dialysis .

- Critical factors : pH (7–8 for NHS coupling), temperature (4–25°C to minimize maleimide hydrolysis), and molar ratios (1:3.2 for core-to-PEG-maleimide to avoid over-substitution) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms PEG spacer integration (δ 3.5–3.7 ppm for ethylene oxide units) and maleimide ring protons (δ 6.7 ppm) .

- Mass spectrometry (MALDI-TOF or ESI-MS) : Validates molecular weight (expected ~600–800 Da for PEG2 units) and detects incomplete substitution .

- HPLC with UV/RI detection : Quantifies unreacted maleimide-PEG2-amide precursors and assesses batch homogeneity .

Q. How does the PEG spacer length (PEG2) impact the compound’s bioconjugation efficiency?

- Methodological Answer :

- Steric effects : PEG2’s short chain minimizes steric hindrance, enabling efficient maleimide-thiol coupling (e.g., with cysteine residues in proteins) .

- Solubility : PEG2 balances hydrophilicity without excessive hydrodynamic volume, critical for in vitro assays .

- Validation : Compare reaction kinetics (via stopped-flow spectroscopy) between PEG2 and longer PEG variants (e.g., PEG4) .

Advanced Research Questions

Q. How can conflicting data from MALDI-TOF and NMR regarding PEGylation efficiency be resolved?

- Methodological Answer :

- Orthogonal validation : Use SEC-MALS (multi-angle light scattering) to quantify hydrodynamic radius and confirm substitution ratios .

- Sample preparation : Ensure MALDI-TOF matrices (e.g., DHB) do not ionize PEG-maleimide fragments preferentially .

- Quantitative ¹H NMR : Integrate maleimide vs. PEG proton signals to calculate functionalization efficiency .

Q. What strategies mitigate maleimide hydrolysis during bioconjugation with thiolated biomolecules?

- Methodological Answer :

- Buffer optimization : Use pH 6.5–7.4 (avoid alkaline conditions) and degassed buffers to reduce hydrolysis .

- Temperature control : Conduct reactions at 4°C to slow hydrolysis while maintaining thiol reactivity .

- Competitive quenching : Add excess β-mercaptoethanol post-conjugation to cap unreacted maleimides .

Q. How can this compound be used to design multi-ligand conjugates for targeted drug delivery?

- Methodological Answer :

- Orthogonal conjugation : Attach thiolated ligands (e.g., antibodies, peptides) sequentially, leveraging the tri-functional maleimide architecture .

- Stoichiometric control : Use molar excess ratios (e.g., 1:1.5 for ligand-to-maleimide) to ensure uniform loading .

- In vivo validation : Test conjugate stability in serum (via SDS-PAGE) and targeting efficacy in xenograft models .

Q. What computational models predict the reactivity of maleimide groups in aqueous vs. organic solvents?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Model solvent accessibility of maleimide rings to predict hydrolysis rates .

- QM/MM calculations : Compare activation energies for thiol-Michael addition in polar (water) vs. aprotic (DMF) solvents .

Q. How do batch-to-batch variations in PEG2 polydispersity affect conjugate homogeneity?

- Methodological Answer :

- SEC-MALS analysis : Quantify polydispersity indices (PDI < 1.1 required for reproducible conjugates) .

- Batch correction : Use PEG2 with controlled molecular weight (e.g., monodisperse PEG from anionic polymerization) .

Q. Methodological Notes

Propriétés

Formule moléculaire |

C48H72N10O18 |

|---|---|

Poids moléculaire |

1077.16 |

Nom IUPAC |

N-[2-[2-[3-[2-[bis[2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]ethyl]amino]ethylamino]-3-oxopropoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |

InChI |

InChI=1S/C48H72N10O18/c59-37(7-19-56-43(65)1-2-44(56)66)52-16-28-74-34-31-71-25-10-40(62)49-13-22-55(23-14-50-41(63)11-26-72-32-35-75-29-17-53-38(60)8-20-57-45(67)3-4-46(57)68)24-15-51-42(64)12-27-73-33-36-76-30-18-54-39(61)9-21-58-47(69)5-6-48(58)70/h1-6H,7-36H2,(H,49,62)(H,50,63)(H,51,64)(H,52,59)(H,53,60)(H,54,61) |

Clé InChI |

FIQXEOSOGUMXAI-UHFFFAOYSA-N |

SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCC(=O)NCCN(CCNC(=O)CCOCCOCCNC(=O)CCN2C(=O)C=CC2=O)CCNC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Tri(Mal-PEG2-amide)-amine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.